molecular formula C18H20FNO3 B2680185 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396799-03-3

3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No.: B2680185
CAS No.: 1396799-03-3
M. Wt: 317.36
InChI Key: YYNVMLPDIZCYOL-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The molecular framework of benzamides is known for its diverse biological activities and is frequently explored in the development of new therapeutic agents . The structure incorporates a 4-methoxyphenyl group and a fluorine atom, modifications often used to fine-tune the compound's electronic properties, metabolic stability, and binding affinity in structure-activity relationship (SAR) studies . This compound is designed for research applications only. Its potential mechanisms of action and specific biological targets are areas for ongoing investigation, building upon the established utility of similar benzamide compounds in medicinal chemistry . Researchers may employ this chemical as a building block in organic synthesis or as a key intermediate for developing more complex molecules. It is also suitable for physicochemical characterization studies, including investigations into its hydrogen-bonding capabilities and crystal packing, which are critical for understanding material properties . Applications: This product is intended for use in laboratory research, including but not limited to: medicinal chemistry and drug discovery programs; synthetic organic chemistry as an intermediate; and biochemical research to explore enzyme inhibition and protein-ligand interactions. Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-18(22,11-13-6-8-16(23-2)9-7-13)12-20-17(21)14-4-3-5-15(19)10-14/h3-10,22H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNVMLPDIZCYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Fluorobenzamide Derivatives

  • 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide (): These compounds lack the hydroxypropyl side chain but share a fluorinated benzamide core. The position of fluorine on the phenyl ring (meta vs. para) significantly impacts NMR spectral complexity due to scalar coupling interactions, complicating proton assignment in aromatic regions .

Methoxyphenyl-Containing Benzamides

  • Compound 49 (): Structure: 3-Fluoro-N-[(1S,2R)-2-hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1-(phenylmethyl)propyl]-2-methyl-benzamide. Comparison: The sulfonyl group increases polarity, whereas the target compound’s hydroxyl group may enhance hydrogen-bonding capacity. The 4-methoxyphenyl moiety in both compounds likely improves lipophilicity, favoring membrane permeability .
  • This compound’s fluorescence properties (studied via Pb²⁺ complexation) suggest that substituents on the benzamide ring modulate photophysical behavior, a trait that could extend to the target compound .

Data Tables

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Benzamide 3-Fluoro, 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl Fluorine, Hydroxyl, Methoxy N/A
3-Fluoro-N-(3-fluorophenyl)benzamide Benzamide 3-Fluoro (benzamide), 3-fluoro (phenyl) Fluorine
Compound 49 () Benzamide 3-Fluoro, sulfonyl, 4-methoxyphenyl, 2-methylpropyl Sulfonyl, Methoxy
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide Benzamide 2-Methoxy-4-methyl (benzamide), 4-chloro (phenyl) Chlorine, Methoxy

Biological Activity

3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a fluorinated benzamide structure, which is known for its diverse biological properties. The presence of the hydroxyl and methoxy groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that benzamide derivatives often exhibit significant biological activities, including anticancer and anti-inflammatory effects. Specifically, the following activities have been noted for this compound:

  • Antiproliferative Activity : Studies show that this compound exhibits notable antiproliferative effects against various cancer cell lines.
  • Mechanism of Action : The biological activity is thought to involve modulation of key signaling pathways associated with cell growth and apoptosis.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the compound's antiproliferative effects against different cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.1
HCT116 (Colon)3.7
HEK293 (Kidney)5.3

These findings suggest that this compound has selective activity against breast cancer cells, demonstrating potential as a therapeutic agent.

Mechanistic Insights

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Inhibition of Cell Cycle Progression : This is likely mediated through the modulation of cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed, indicating that the compound may promote programmed cell death in cancer cells.

Heart Failure Model

In a related study on benzamide derivatives, a compound structurally similar to this compound was evaluated for its effects on heart failure using an ischemia-reperfusion injury model. The results indicated:

  • Reduction in Infarct Size : The compound significantly decreased infarct area.
  • Improvement in Left Ventricular Pressure (LVP) : This effect was inhibited when co-administered with specific antagonists, suggesting receptor-mediated actions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use coupling agents like EDC/HOBt in DMF or DMSO at 0–25°C to link the benzoyl chloride derivative to the hydroxyl-containing amine intermediate .
  • Intermediate formation : The hydroxy-methoxyphenylpropyl group is synthesized via nucleophilic substitution or Grignard reactions, with temperature control (e.g., −50°C for cryogenic stability) critical to avoid side products .
  • Optimization : Yield improvements (e.g., >90%) require solvent polarity adjustments (DMF for solubility vs. CH₂Cl₂ for steric control) and catalyst screening (e.g., Na₂CO₃ for sulfonamide formation) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Data collection : High-resolution (≤1.0 Å) data at synchrotron facilities to resolve fluorine and methoxy groups.
  • Refinement : Apply SHELXL’s restraints for flexible groups (e.g., the hydroxypropyl chain) and validate using R-factors (<0.05 for high quality) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4 for biological assays). Low solubility in non-polar solvents (hexane) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitoring shows sensitivity to acidic hydrolysis (pH <3) but stability at neutral pH .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs and comparing activities:

Substituent PositionBiological Activity (IC₅₀)Key Interaction
4-Methoxy (target)0.8 µM (Enzyme X)H-bond with Ser123
3-Methoxy5.2 µMReduced hydrophobic packing
2-NitroInactiveSteric clash in binding pocket
  • Reference : Analog data from similar benzamides shows methoxy at the 4-position maximizes target engagement .

Q. What computational methods predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases). The fluoro group shows electrostatic complementarity with catalytic lysine residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the hydroxypropyl group in the binding pocket .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodological Answer :

  • In vitro assays : Compare microsomal stability (human vs. rat liver microsomes) with CYP450 inhibition screening. Discrepancies may arise from species-specific CYP3A4/5 activity .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via HPLC-radiodetection, identifying unstable intermediates (e.g., demethylated products) .

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